Superior Anti‑Pseudomonal Activity Including Gentamicin‑Resistant Strains
In a head‑to‑head study against 200 clinical Pseudomonas aeruginosa isolates, dibekacin was the most active aminoglycoside tested, outperforming gentamicin, amikacin, sisomicin, kanendomycin, and kanamycin [1]. Among seven isolates with high‑level gentamicin resistance (MIC = 400 µg/mL) and cross‑resistance to amikacin and sisomicin (MIC = 75 µg/mL), the dibekacin MIC was 0.625 µg/mL—a 640‑fold advantage over gentamicin [1]. A separate hospital surveillance study confirmed an MIC50 of 0.78 µg/mL for dibekacin against P. aeruginosa, numerically lower than ceftazidime (1.56 µg/mL), cefsulodin (3.13 µg/mL), and piperacillin (6.25 µg/mL) [2].
| Evidence Dimension | MIC for gentamicin‑resistant P. aeruginosa (7 strains) |
|---|---|
| Target Compound Data | 0.625 µg/mL |
| Comparator Or Baseline | Gentamicin: 400 µg/mL; Amikacin & Sisomicin: 75 µg/mL |
| Quantified Difference | 640‑fold more active vs. gentamicin; 120‑fold vs. amikacin/sisomicin |
| Conditions | Agar dilution, 200 P. aeruginosa clinical isolates (1978 publication) |
Why This Matters
When a procurement decision hinges on reliable coverage of multidrug‑resistant Pseudomonas, the >600‑fold potency advantage over gentamicin and >100‑fold over amikacin provides a clear, data‑driven selection rationale.
- [1] Paradelis AG, Douboyas J, Stathopoulos G, Grigoriadou‑Edipides A, Triantaphylidis C, Papapanagiotou J. In vitro comparison of kanamycin, kanendomycin, gentamicin, amikacin, sisomicin, and dibekacin against 200 strains of Pseudomonas aeruginosa. Antimicrob Agents Chemother. 1978;14(3):514-515. View Source
- [2] The Study on Pseudomonas aeruginosa Infection in a Hospital 2. Bacteriological Study. Kansenshogaku Zasshi. 1989;63(4):376-386. View Source
